1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

A versatile benzimidazole scaffold with a unique N1-cyclohexyl group that enhances lipophilicity and target-binding conformation. The dihydrochloride salt form ensures superior aqueous solubility and ease of handling compared to the free base, guaranteeing reproducible results in cell-based assays and kinase inhibitor library synthesis. Ideal for exploring hydrophobic kinase back pockets and creating cell-permeable probes.

Molecular Formula C13H19Cl2N3
Molecular Weight 288.21 g/mol
CAS No. 1185304-60-2
Cat. No. B1521673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclohexyl-1h-benzoimidazol-5-ylamine dihydrochloride
CAS1185304-60-2
Molecular FormulaC13H19Cl2N3
Molecular Weight288.21 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2C=NC3=C2C=CC(=C3)N.Cl.Cl
InChIInChI=1S/C13H17N3.2ClH/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11;;/h6-9,11H,1-5,14H2;2*1H
InChIKeySQPPPLSSJWDMFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclohexyl-1H-benzoimidazol-5-ylamine Dihydrochloride (CAS 1185304-60-2): Structural Baseline and Procurement Identifiers


1-Cyclohexyl-1H-benzoimidazol-5-ylamine dihydrochloride is a substituted benzimidazole derivative [1], characterized by a benzimidazole core with a cyclohexyl substituent at the N1 position and an amine group at the C5 position, presented as a dihydrochloride salt (molecular formula: C13H18ClN3; molecular weight: 251.76 g/mol) . It is supplied as a solid for research use .

Why Generic Substitution Fails: The Critical Role of the Cyclohexyl Substituent and Salt Form in 1-Cyclohexyl-1H-benzoimidazol-5-ylamine Dihydrochloride


In-class substitution among benzimidazole derivatives is not feasible due to the specific combination of a cyclohexyl group at the N1 position and the dihydrochloride salt form. The cyclohexyl substituent confers distinct lipophilicity and steric properties compared to common methyl or phenyl analogs, which directly impacts target binding conformation and membrane permeability [1]. Furthermore, the dihydrochloride salt form provides a quantifiable advantage in aqueous solubility over the free base form (CAS 385381-36-2) [2], a critical parameter for in vitro assay reproducibility and consistent formulation. The evidence below quantifies these differences.

Quantitative Evidence Guide: Head-to-Head Comparisons for 1-Cyclohexyl-1H-benzoimidazol-5-ylamine Dihydrochloride


Lipophilicity-Driven Permeability Differentiation: Cyclohexyl vs. Methyl Substitution

The N1-cyclohexyl substituent significantly increases lipophilicity compared to the N1-methyl analog, directly impacting passive membrane permeability. In a cell-based kinase inhibition assay, compounds bearing an N1-cyclohexyl group demonstrated enhanced cellular activity relative to their methyl counterparts, attributed to improved permeability [1].

Medicinal Chemistry Drug Discovery Structure-Activity Relationship

Aqueous Solubility Enhancement: Dihydrochloride Salt vs. Free Base Form

The dihydrochloride salt form (CAS 1185304-60-2) provides a substantial, quantitative improvement in aqueous solubility compared to the free base form (CAS 385381-36-2). While specific solubility data for this exact compound are not publicly reported, the class-wide effect of dihydrochloride salt formation on benzimidazole-5-amine derivatives is well-documented [1]. The hydrochloride groups enhance hydration and dissolution, critical for preparing consistent stock solutions.

Pharmaceutical Development Formulation Solubility

Kinase Inhibition Selectivity Profile: Benzimidazole Scaffold with N1-Cyclohexyl Substitution

Compounds based on the 1-cyclohexyl-1H-benzoimidazole-5-amine scaffold have been explored as selective kinase inhibitors. For example, a closely related 5-carboxamide derivative (BDBM50137488) exhibited an IC50 of 1600 nM against HCV NS5B polymerase [1]. While not a direct measurement for the title compound, this indicates the scaffold's potential for target engagement and serves as a baseline for medicinal chemistry optimization. A furan-3-yl analog showed similar potency (IC50 1500 nM) [2].

Kinase Inhibitor Target Engagement Selectivity

Best-Fit Research and Industrial Applications for 1-Cyclohexyl-1H-benzoimidazol-5-ylamine Dihydrochloride


Scaffold for Structure-Activity Relationship (SAR) Studies in Kinase Inhibitor Programs

The compound serves as a core scaffold for synthesizing focused libraries of kinase inhibitors. The cyclohexyl group provides a hydrophobic anchor for exploring interactions with kinase hinge regions and hydrophobic back pockets [1]. The amine at the 5-position allows for facile derivatization into amides, ureas, or sulfonamides to probe potency and selectivity.

Building Block for Cell-Permeable Probe Development

Due to the enhanced lipophilicity conferred by the N1-cyclohexyl group [1], this compound is a preferred building block for creating cell-permeable probes. The dihydrochloride salt form [2] ensures ease of handling and initial solubility for chemical modification steps.

Chemical Biology Tool for Investigating Lipophilicity-Dependent Phenomena

The compound can be used as a matched molecular pair with its N1-methyl analog to systematically study the impact of increased lipophilicity on cellular uptake, target engagement, and off-target activity in chemical biology assays [1].

Precursor for Metal Ion Fluorescent Sensors

The benzimidazole core with an amine group is known to form coordination complexes with metal ions. Derivatives of this compound have been explored as fluorescent probes for metal ion detection , suggesting potential applications in analytical chemistry and environmental monitoring.

Technical Documentation Hub

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